
Di-t-butylfluorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl(fluoro)silane is an organosilicon compound characterized by the presence of two tert-butyl groups and a fluorine atom attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
Di-tert-butyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of di-tert-butylchlorosilane with a fluoride source, such as potassium fluoride, in an appropriate solvent like tetrahydrofuran. The reaction typically proceeds under mild conditions, yielding di-tert-butyl(fluoro)silane as the product.
Industrial Production Methods
Industrial production of di-tert-butyl(fluoro)silane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Di-tert-butyl(fluoro)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Reduction Reactions: The silicon-fluorine bond can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of di-tert-butylsilane.
Oxidation Reactions: Oxidation of di-tert-butyl(fluoro)silane can yield silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Substitution: Potassium fluoride, tetrahydrofuran
Reduction: Lithium aluminum hydride, ether solvents
Oxidation: Hydrogen peroxide, acetic acid
Major Products Formed
Substitution: Di-tert-butyl(alkoxy)silane, di-tert-butyl(aminosilane)
Reduction: Di-tert-butylsilane
Oxidation: Di-tert-butylsilanol, di-tert-butylsiloxane
科学研究应用
Di-tert-butyl(fluoro)silane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.
Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as low dielectric constants and high thermal stability.
Biology and Medicine: Research is ongoing to explore the potential use of di-tert-butyl(fluoro)silane in drug delivery systems and as a component in biomedical devices.
Industry: It is employed in the production of specialty chemicals and advanced materials for electronics and coatings.
作用机制
The mechanism of action of di-tert-butyl(fluoro)silane involves the interaction of the silicon atom with various molecular targets. The silicon-fluorine bond is highly polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the silicon atom acts as a reactive center.
相似化合物的比较
Similar Compounds
Di-tert-butylchlorosilane: Similar structure but with a chlorine atom instead of fluorine.
Di-tert-butylsilanol: Contains a hydroxyl group instead of fluorine.
Di-tert-butylsilane: Lacks the fluorine atom, making it less reactive.
Uniqueness
Di-tert-butyl(fluoro)silane is unique due to the presence of the fluorine atom, which imparts distinct reactivity and chemical properties. The silicon-fluorine bond is one of the strongest single bonds in chemistry, contributing to the compound’s stability and reactivity.
属性
分子式 |
C8H18FSi |
|---|---|
分子量 |
161.31 g/mol |
InChI |
InChI=1S/C8H18FSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3 |
InChI 键 |
MYVALNJBPKBVPH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C(C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


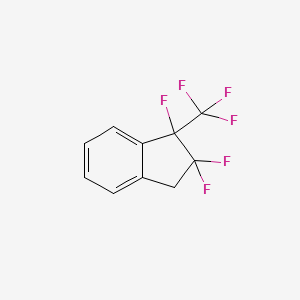

![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
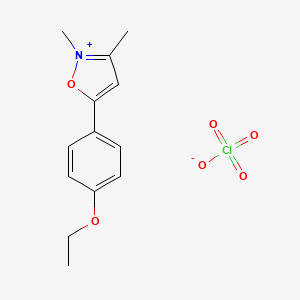

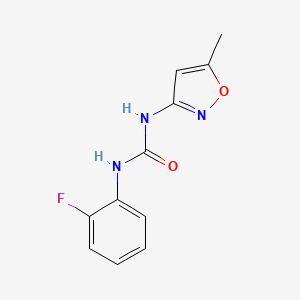
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
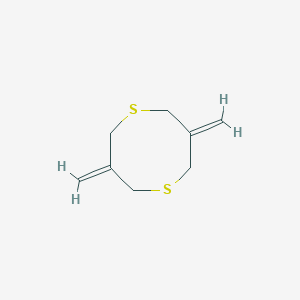
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
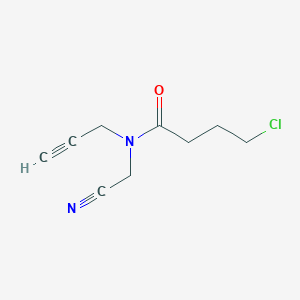
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
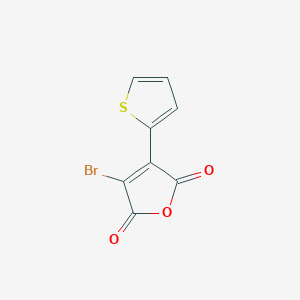
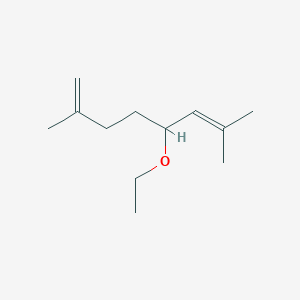
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
